
2-chloro-6-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-6-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also has chloro, fluoro, and methoxy functional groups, which can significantly influence its chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzamide core, with the chloro and fluoro groups attached to the benzene ring, and the N-(2-methoxy-2-(3-methoxyphenyl)ethyl) group attached via the amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the electronegative chloro and fluoro groups could affect its solubility, boiling point, and melting point .科学的研究の応用
Neurological Research
A study by Kepe et al. (2006) utilized a molecular imaging probe closely related to the given compound for quantification of serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research provides valuable insights into the neurological underpinnings of Alzheimer's disease, highlighting the compound's utility in developing diagnostic tools for neurodegenerative disorders (Kepe et al., 2006).
Pharmacological Development
Lang et al. (1999) synthesized fluorinated derivatives of a related compound, demonstrating their effectiveness as serotonin 1A (5-HT1A) antagonists. These findings support the potential of such compounds in the development of new pharmacological agents targeting the serotonin system, with implications for treating psychiatric disorders (Lang et al., 1999).
Antimicrobial and Antibiofilm Applications
Limban et al. (2011) explored the antipathogenic activity of new thiourea derivatives, including compounds structurally related to the one . Their research demonstrates the compound's potential as a novel antimicrobial agent with significant antibiofilm properties, crucial for combating drug-resistant bacterial infections (Limban et al., 2011).
Fluorescence Enhancement in Material Science
Faridbod et al. (2009) investigated the fluorescence enhancement of Er3+ ion by Glibenclamide, a compound with a similar structure. This research indicates the potential of such compounds in developing sensitive fluorimetric probes for various applications, including bioimaging and high-performance liquid chromatography detectors (Faridbod et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-12-6-3-5-11(9-12)15(23-2)10-20-17(21)16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUJDUBMMYFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)
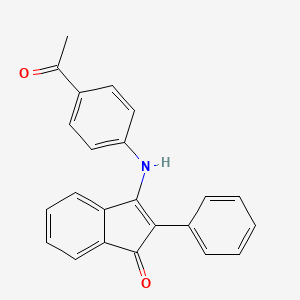
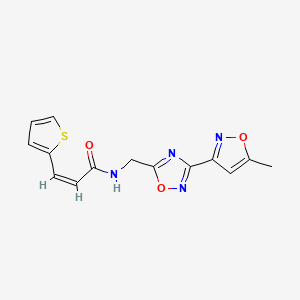

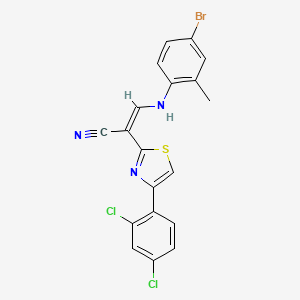
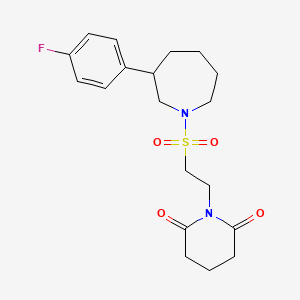
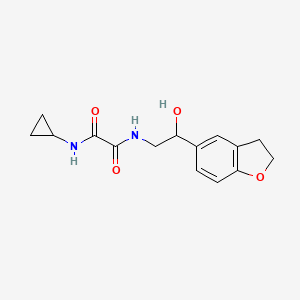
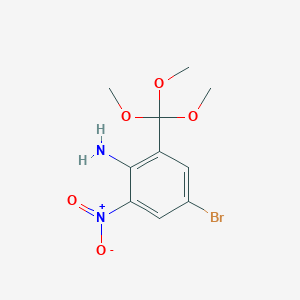
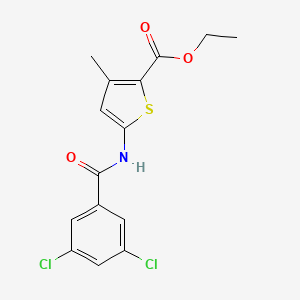
![N-(3-(difluoromethoxy)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940178.png)
![Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate](/img/structure/B2940180.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2940187.png)
![(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940189.png)